

Core Drug Profile

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Compound Focus: Apatorsen

CAS No.: 1002331-21-6

Cat. No.: S11169146

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The table below summarizes the key technical characteristics of **Apatorsen**.

Attribute	Description
Modality	Antisense Oligonucleotide (2'-methoxyethyl-modified) [1] [2]
Mechanism of Action	Binds to Hsp27 mRNA, inhibiting the production of Hsp27 protein [1] [3] [4]
Primary Target	Heat Shock Protein 27 (HSPB1) [1]
Key Biological Effect	Decreases Hsp27 levels, induces apoptosis in cancer cells, and acts as a chemosensitizer [1]
Highest Development Phase	Phase II (Discontinued for all indicated cancers) [5]

Clinical Trial Evidence and Outcomes

Apatorsen was evaluated in several Phase I and II clinical trials across multiple cancer types, primarily in combination with standard chemotherapies. The key efficacy and safety findings are summarized below.

Trial Name / Focus	Cancer Type & Design	Key Efficacy Findings	Key Safety Findings
Phase I Dose-Escalation [2]	Advanced Cancers (CRPC, breast, ovarian, lung, bladder); Single-agent	10% of CRPC patients had PSA decline >50%; 74% had reduction in circulating tumor cells [2]	Most adverse events were Grade 1-2 (chills, pruritus, flushing); No max tolerated dose defined up to 1000 mg [2]
Borealis-2 (Phase II) [3]	Platinum-resistant Metastatic Urothelial Carcinoma; Apatorsen + Docetaxel vs. Docetaxel	OS: HR 0.80, median 6.4 vs 5.9 months [3]	Combination arm had higher incidence of sepsis and urinary tract infections [3]
SPRUCE (Phase II) [6]	Non-Squamous NSCLC (First-line); Apatorsen + Carboplatin/Pemetrexed vs. Placebo + Chemotherapy	PFS: 6.0 vs 4.9 months (NS); OS: 10.8 vs 11.8 months (NS) [6]	Well-tolerated; toxicities similar between arms (cytopenias, nausea, fatigue) [6]

Experimental Protocol Overview

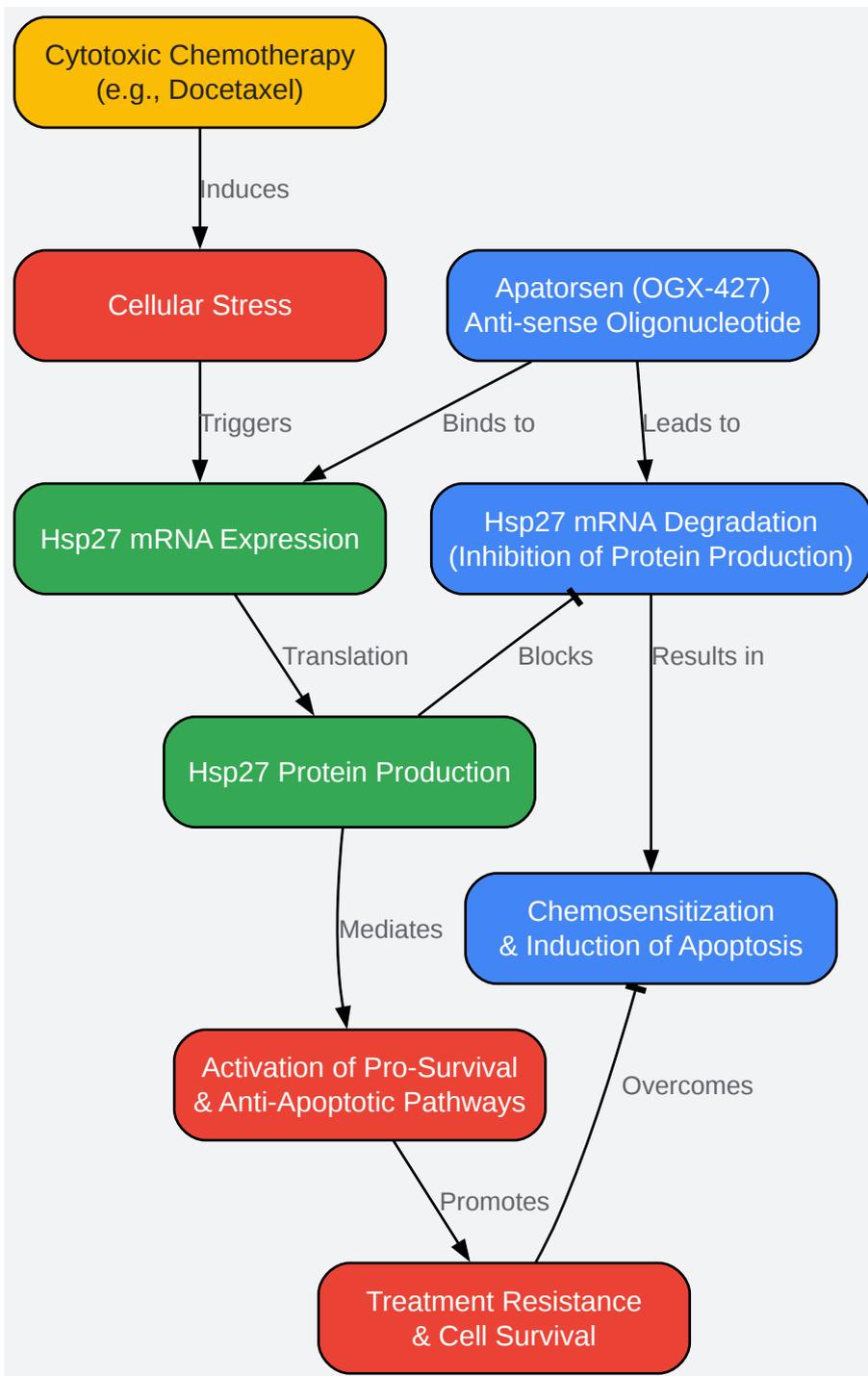
For a detailed technical reference, here is an overview of the experimental design from the Phase II Borealis-2 trial, which is representative of the clinical methodology used [3].

- **Study Design:** Multicenter, randomized, open-label, Phase II trial.
- **Patient Population:** Adults with metastatic or locally advanced inoperable urothelial carcinoma previously treated with platinum-based chemotherapy. Key eligibility included ECOG performance status of 0 or 1 and adequate organ function.
- **Randomization & Stratification:** Patients were randomized 1:1 to either the combination or docetaxel-alone arm. Stratification was based on the number of adverse prognostic factors (0 vs. 1-3) and time from prior chemotherapy (<3 vs. ≥3 months).
- **Dosing Regimen:**
 - **Combination Arm (A/D): Apatorsen** (600 mg, IV) administered as three loading doses over a 9-day period, followed by weekly doses. Docetaxel (75 mg/m², IV) was started on Day 1 of Cycle 1 and continued every 21 days.
 - **Docetaxel-Alone Arm:** Docetaxel (75 mg/m², IV) every 21 days.

- **Treatment Duration:** Treatment continued until disease progression, unacceptable toxicity, or a maximum of 10 docetaxel cycles. Patients in the combination arm could continue **apatorsen** as maintenance after completing docetaxel.
- **Assessment Endpoints:**
 - **Primary:** Overall Survival (OS).
 - **Secondary:** Progression-Free Survival (PFS), Objective Response Rate (ORR) by RECIST 1.1, and safety.
 - **Exploratory Biomarker Analysis:** Serum Hsp27 levels were measured at baseline and during treatment using enzyme-linked immunosorbent assay (ELISA).

Mechanistic Pathway and Role of Hsp27

Apatorsen is an antisense oligonucleotide that targets Hsp27, a cell survival protein elevated in many cancers. The following diagram illustrates the mechanism of action of **Apatorsen** and the role of Hsp27 in cancer cell survival and treatment resistance.



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*Mechanism of **Apatorsen**: inhibits Hsp27 production to overcome treatment resistance.*

Research Implications and Future Directions

Although **Apatorsen**'s development has been discontinued, its research underscored Hsp27 as a **valid and promising therapeutic target** in oncology [3]. The clinical trials demonstrated that targeting Hsp27 is a feasible strategy, with biomarker data suggesting that patient selection based on baseline Hsp27 levels might be crucial for success [3] [6]. This hypothesis-generating finding indicates that future therapies targeting the Hsp27 pathway may require companion diagnostics to identify the patient population most likely to benefit.

The exploration of Hsp27 as a target continues. Recent research investigates alternative approaches to inhibit this protein, such as the drug Ivermectin, which was shown to block HSP27 phosphorylation and synergize with other anticancer agents in preclinical models [7].

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